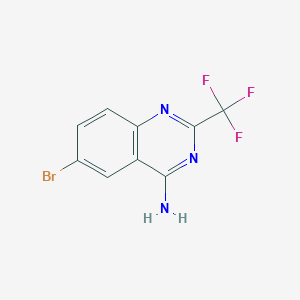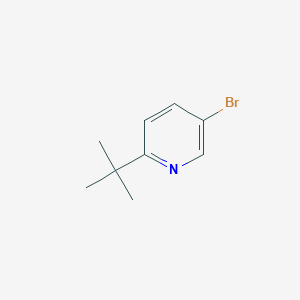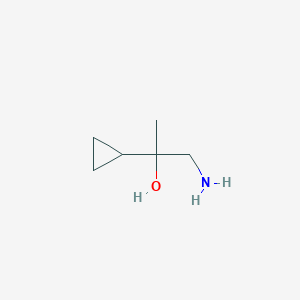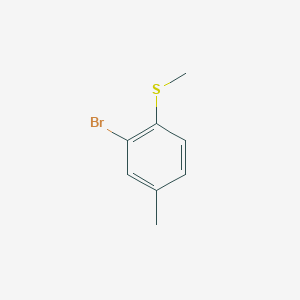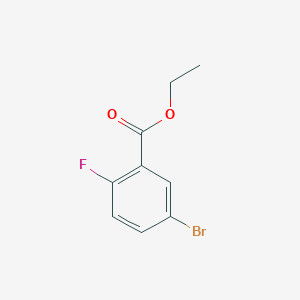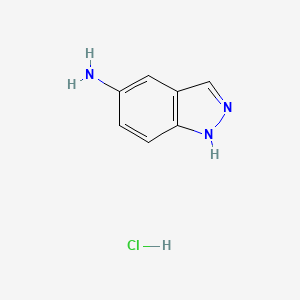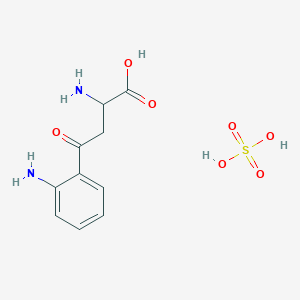![molecular formula C12H15NO2 B1288636 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid CAS No. 1157641-86-5](/img/structure/B1288636.png)
2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a dimethylamino-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with dimethylamine.
Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor reacts with carbon dioxide or a carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the dimethylamino group or the cyclopropane ring is oxidized to form corresponding products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products:
Oxidation: Products may include N-oxide derivatives or carboxylated cyclopropane derivatives.
Reduction: Products may include alcohols, aldehydes, or reduced cyclopropane derivatives.
Substitution: Products may include substituted phenylcyclopropane derivatives with various functional groups.
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism of action can vary and is often the subject of ongoing research.
Comparison with Similar Compounds
2-[4-(Dimethylamino)phenyl]cyclopropane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
2-[4-(Dimethylamino)phenyl]cyclopropane-1-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
2-[4-(Dimethylamino)phenyl]cyclopropane-1-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Uniqueness: 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical reactivity and potential biological activity. The combination of the cyclopropane ring and the dimethylamino-substituted phenyl ring also contributes to its distinct properties and applications.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUZAKABMZMHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)
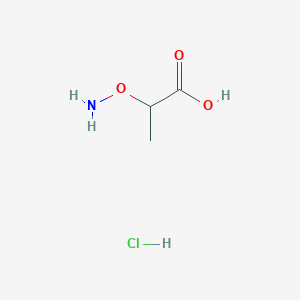
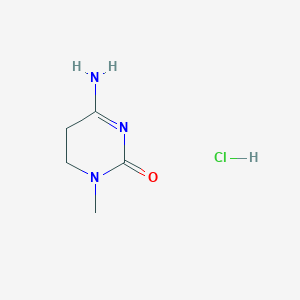
![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)
